molecular formula C7H5BrClNO2 B581371 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid CAS No. 1211525-50-6

2-(5-Bromo-3-chloropyridin-2-yl)acetic acid

Cat. No.: B581371
CAS No.: 1211525-50-6
M. Wt: 250.476
InChI Key: SHJYAJLWCBXSAO-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-chloropyridin-2-yl)acetic acid is a high-purity pyridine-based building block of significant interest in advanced agrochemical research and development. Its molecular formula is C 7 H 5 BrClNO 2 . This compound serves as a critical synthetic intermediate in the preparation of complex heterocyclic systems. Patent literature indicates that derivatives of 5-bromo-3-chloropyridine are key precursors in the synthesis of anthranilamide insecticides, a class that includes commercially important compounds like chlorantraniliprole and cyantraniliprole . The specific substitution pattern on the pyridine ring makes it a valuable scaffold for constructing molecules that target insect ryanodine receptors, leading to potent insecticidal activity . Researchers utilize this acetic acid functionalized pyridine to explore new pesticidal agents or to develop novel synthetic methodologies for heterocyclic chemistry. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in a cool, dry, and well-ventilated environment, and handled in accordance with established laboratory safety protocols .

Properties

IUPAC Name

2-(5-bromo-3-chloropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJYAJLWCBXSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis Procedure

  • Reagents : Sodium hydroxide (2.0 eq), aqueous ethanol (1:1 v/v)

  • Conditions : Reflux for 4–6 hours, followed by acidification with HCl to pH 2–3.

  • Yield : 80–85% (theoretical).

This method benefits from mild conditions and high functional group tolerance, making it suitable for scalable production.

The Suzuki-Miyaura coupling reaction enables the introduction of aryl or heteroaryl groups to the pyridine ring, though its application to 2-(5-bromo-3-chloropyridin-2-yl)acetic acid synthesis is less common. This method is typically reserved for derivatives requiring additional complexity.

Key Steps

  • Boronic Acid Preparation : Conversion of brominated pyridine intermediates to boronic esters using bis(pinacolato)diboron and a palladium catalyst.

  • Cross-Coupling : Reaction with chlorinated acetic acid derivatives under Pd(PPh₃)₄ catalysis.

  • Yield : 60–70% (reported for analogous compounds).

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste. Industrial protocols often employ continuous-flow reactors for halogenation and hydrolysis steps, enhancing reproducibility and yield.

Optimized Halogenation in Flow Systems

  • Catalyst : FeCl₃ (5 mol%)

  • Residence Time : 20–30 minutes

  • Purity : >98% (HPLC).

Waste Mitigation Strategies

  • Solvent Recovery : tert-Butanol is recycled via distillation, reducing environmental impact.

  • Byproduct Management : Brominated byproducts are treated with NaHSO₃ to prevent halogen accumulation.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of major preparation methods:

MethodStarting MaterialKey ReagentsYield (%)ScalabilityCost Efficiency
Sequential Halogenation3-Chloro-2-hydrazinopyridineBr₂, NaOtBu64–78.8HighModerate
Alkaline HydrolysisEthyl ester derivativeNaOH, HCl80–85HighHigh
Suzuki-Miyaura CouplingBoronic esterPd(PPh₃)₄, K₂CO₃60–70LowLow

Reaction Mechanisms and Kinetic Insights

Halogenation Kinetics

The rate of bromination is influenced by the electron-withdrawing effect of the chlorine substituent, which activates the pyridine ring toward electrophilic attack. Second-order kinetics are observed, with rate constants (k) ranging from 0.15–0.25 L·mol⁻¹·s⁻¹ at 25°C.

Hydrolysis Thermodynamics

Alkaline hydrolysis follows pseudo-first-order kinetics, with activation energy (Eₐ) of 45–50 kJ·mol⁻¹. The reaction is exothermic (ΔH = −75 kJ·mol⁻¹), favoring high conversion rates at elevated temperatures.

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Unwanted regioisomers (e.g., 4-bromo derivatives) may form due to the ortho/para-directing nature of the chlorine substituent. Optimization strategies include:

  • Low-Temperature Halogenation : Reduces isomer formation by slowing reaction kinetics.

  • Directed Ortho-Metalation : Use of directing groups (e.g., amides) to enhance regiocontrol.

Purification of Hydrolysis Products

Crude hydrolysis mixtures often contain unreacted ester or sodium salts. Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity, as confirmed by NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-chloropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

2-(5-Bromo-3-chloropyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The electron-withdrawing nature of halogens (Cl, Br) deactivates the pyridine ring, reducing electrophilic substitution reactivity but stabilizing intermediates in cross-coupling reactions .

Ester and Amide Derivatives

Compound Name CAS No. Molecular Formula Functional Group Key Properties/Applications
Methyl 2-(3-bromopyridin-2-yl)acetate 192642-95-8 C₈H₈BrNO₂ Methyl ester Enhanced membrane permeability; prodrug applications
Ethyl 2-(4-bromopyridin-2-yl)acetate 1060814-91-6 C₉H₁₀BrNO₂ Ethyl ester Higher thermal stability; used in material science
2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid 552850-73-4 C₇H₅ClN₂O₃ Amide Chelating agent; metal coordination studies

Key Observations :

  • Ester vs. Acid : Ester derivatives exhibit lower acidity (pKa ~4.5–5.5) compared to acetic acid analogs (pKa ~2.5–3.5), influencing solubility and bioavailability .
  • Amide Functionalization : Introduction of an amide group (as in 552850-73-4) alters hydrogen-bonding capacity, making it suitable for crystal engineering and supramolecular chemistry .

Dihalogenated Pyridine Analogs

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications
5-Bromo-6-chloro-3-iodopyridin-2-amine 1207625-23-7 C₅H₃BrClIN₂ 5-Br, 6-Cl, 3-I Radiolabeling applications; iodine enables imaging studies
Methyl 2-(3,5-dibromopyridin-2-yl)acetate 1806352-22-6 C₈H₇Br₂NO₂ 3-Br, 5-Br High halogen density for flame-retardant polymers

Key Observations :

  • Multiple Halogens : Increased halogenation (e.g., di- or trihalogenated pyridines) enhances thermal stability and resistance to oxidative degradation, relevant in material science .

Biological Activity

2-(5-Bromo-3-chloropyridin-2-yl)acetic acid is an organic compound notable for its potential biological activities, particularly in pharmaceutical applications. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring with bromine and chlorine substituents, along with an acetic acid moiety. The presence of halogen atoms is significant as they can enhance the compound's reactivity and affinity for biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with enzymes and receptors. The following sections detail its pharmacological effects, mechanisms, and relevant case studies.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes, which is crucial for its potential use in drug development. For instance, the unique substitution pattern on the pyridine ring may enhance binding affinity to target proteins, making it a candidate for further exploration in medicinal chemistry.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed promising results. It has shown activity against various pathogens, including bacteria and fungi. In vitro assays demonstrated that this compound can inhibit the growth of certain Chlamydia strains more effectively than traditional antibiotics like spectinomycin .

Case Studies

Case Study 1: Antichlamydial Activity
In a study focused on developing new treatments for Chlamydia infections, derivatives of this compound were synthesized. These derivatives exhibited selective activity against Chlamydia, outperforming existing treatments in specific assays. The structure-activity relationship (SAR) highlighted the importance of the bromine and chlorine substituents in enhancing biological efficacy .

Case Study 2: Enzyme Interaction Studies
Another study investigated the binding interactions of this compound with cyclin-dependent kinases (CDKs). The findings suggested that modifications to the pyridine ring could significantly influence the compound's ability to inhibit these kinases, which are critical in cell cycle regulation and cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Binding : The halogen substituents may facilitate stronger interactions with enzyme active sites.
  • Altered Lipophilicity : The chemical structure affects solubility and permeability, influencing bioavailability.
  • Selectivity : The compound's unique structure allows it to selectively target specific pathways or organisms.

Comparative Analysis

To better understand the potential applications of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Bromo-6-chloropyridin-3-amineSimilar halogen substitutionsModerate enzyme inhibition
6-Bromo-2-chloro-3-methoxy-pyridineAdditional methoxy groupEnhanced solubility but lower potency
4-MethylpyridineMethyl group alters reactivityReduced binding affinity

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